molecular formula C11H14O3 B14631361 2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione CAS No. 55137-04-7

2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B14631361
CAS No.: 55137-04-7
M. Wt: 194.23 g/mol
InChI Key: SPXABSDGEHQLGS-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione is an organic compound characterized by a cyclohexadiene ring substituted with a butan-2-yl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione typically involves the following steps:

    Formation of the Cyclohexadiene Ring: The cyclohexadiene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using butan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: More saturated cyclohexane derivatives.

    Substitution Products: Compounds with different substituents replacing the methoxy group.

Scientific Research Applications

2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Butan-2-yl)-5-hydroxycyclohexa-2,5-diene-1,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(Butan-2-yl)-5-ethoxycyclohexa-2,5-diene-1,4-dione: Similar structure but with an ethoxy group instead of a methoxy group.

    2-(Butan-2-yl)-5-methylcyclohexa-2,5-diene-1,4-dione: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione imparts unique chemical properties, such as increased electron density and potential for specific interactions with other molecules. This makes it distinct from similar compounds with different substituents.

Properties

CAS No.

55137-04-7

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-butan-2-yl-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C11H14O3/c1-4-7(2)8-5-10(13)11(14-3)6-9(8)12/h5-7H,4H2,1-3H3

InChI Key

SPXABSDGEHQLGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=O)C(=CC1=O)OC

Origin of Product

United States

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